molecular formula C16H11ClN2O3 B3909652 [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate

Cat. No.: B3909652
M. Wt: 314.72 g/mol
InChI Key: LYDYYASATHDZAB-NBVRZTHBSA-N
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Description

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole nucleus and a chlorobenzoate moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate typically involves the condensation of 1-methyl-2-oxoindole-3-carbaldehyde with 2-chlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the parent compound .

Mechanism of Action

The mechanism of action of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate involves its interaction with specific molecular targets and pathways within cells. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of key enzymes involved in cell proliferation and survival, thereby exerting anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Properties

IUPAC Name

[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-19-13-9-5-3-7-11(13)14(15(19)20)18-22-16(21)10-6-2-4-8-12(10)17/h2-9H,1H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDYYASATHDZAB-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=CC=C3Cl)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC=CC=C3Cl)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate
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[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate
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[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate
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[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate
Reactant of Route 5
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate

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